molecular formula C19H30N2O B106180 5-(Nonyloxy)tryptamine CAS No. 157798-12-4

5-(Nonyloxy)tryptamine

Cat. No. B106180
CAS RN: 157798-12-4
M. Wt: 302.5 g/mol
InChI Key: YHSMSRREJYOGQJ-UHFFFAOYSA-N
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Description

5-(Nonyloxy)tryptamine is a compound related to the tryptamine family, which includes several biologically active molecules such as neurotransmitters and neuromodulators. Tryptamine itself is an endogenous constituent of the human body, found in urine and blood, and is involved in various physiological processes . The tryptamine structure is characterized by an indole ring, which is a common feature in many neurotransmitters like serotonin. Modifications to the tryptamine core can lead to compounds with different serotonergic activities, as seen in the synthesis of 5-(oxadiazolyl)tryptamines, which are potent agonists for 5-HT1D receptors .

Synthesis Analysis

The synthesis of tryptamine derivatives often involves modifications to the indole ring or the side chain. In the case of 5-(oxadiazolyl)tryptamines, the introduction of an oxadiazole ring and variations in the linking chain length and amine substituents have been explored to optimize serotonergic activity . Although the provided data does not include the specific synthesis of this compound, the principles of modifying tryptamine derivatives to achieve desired biological activities are relevant.

Molecular Structure Analysis

The molecular structure of tryptamine derivatives is crucial in determining their biological activity. The Fourier transform infrared spectra and molecular structure analysis of 5-methoxytryptamine and its derivatives have been studied to understand their antioxidant and radioprotective actions . These studies involve vibrational assignments and conformational analysis using molecular mechanic calculations and PM3 methods. Such analyses are essential for understanding how structural changes in tryptamine derivatives like this compound can affect their function and interaction with biological receptors.

Chemical Reactions Analysis

Tryptamine and its derivatives undergo various chemical reactions in the body. For instance, tryptamine-4,5-dione, a potential metabolite of serotonin, can irreversibly inhibit tryptophan hydroxylase, which is relevant to the serotonergic neurotoxicity of certain drugs . The reactivity of tryptamine derivatives with glutathione, as seen with tryptamine-4,5-dione, is also of interest due to its implications in neurodegenerative diseases like Alzheimer's . These reactions highlight the importance of understanding the chemical behavior of tryptamine derivatives in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of tryptamine derivatives are influenced by their molecular structure. The infrared spectra and X-ray powder diffraction patterns provide insights into the molecular conformations and potential interactions of these compounds . The antioxidant properties of 5-methoxytryptamine and its derivatives, such as melatonin, are linked to their ability to scavenge free radicals and protect against oxidative damage . These properties are significant when considering the therapeutic potential of tryptamine derivatives, including this compound.

Scientific Research Applications

  • Gut Microbiota and Gastrointestinal Tract Function

    • Tryptamine, related to 5-(Nonyloxy)tryptamine, produced by gut bacteria, plays a role in gastrointestinal (GI) tract physiology. It activates the 5-HT4 receptor in the colonic epithelium, influencing ionic flux and fluid secretion, which are essential for intestinal health (Bhattarai et al., 2018).
  • Interaction with Serotonin Receptors

    • Research on tryptamine derivatives, including this compound, suggests significant interactions with serotonin receptors, particularly the 5-HT2 receptor family. This interaction can influence various physiological and neurological processes (Nichols et al., 2014).
  • Role in Neurotransmission

    • Tryptamine, a compound structurally similar to this compound, is suggested to have roles in neurotransmission, possibly functioning as a neuromodulator or neurotransmitter in the mammalian brain. It interacts with post-synaptic receptors independent of serotonin receptors and might influence central 5-HT systems (Jones, 1982).
  • Analytical Characterization in Research

    • N,N-Dialkyl tryptamines, a group that includes this compound, have been characterized for their diverse biologically active properties. They are valuable in bioanalytical and pharmacological assays due to their psychoactive properties (Brandt et al., 2017).
  • Potential Role in Radiation Protection

    • Studies on tryptamine derivatives, akin to this compound, indicate potential roles in radiation protection. Compounds like 5-hydroxytryptamine and tryptamine may lower the oxygen tension in blood-forming organs, providing a prophylactic effect against radiation (Meer & Bekkum, 1961).
  • Cardiovascular Implications

    • Tryptamine can affect cardiovascular health by modulating mesenteric blood flow through a cascade of signaling pathways, including the 5-HT2A receptor. This is relevant for understanding the cardiovascular implications of related compounds like this compound (Anwar et al., 2013).
  • Interaction with Monoamine Transporters

    • Compounds structurally similar to this compound show interaction with monoamine transporters, influencing serotonin (5-HT) release and uptake, which is critical in understanding their impact on neurotransmission and psychoactive effects (Blough et al., 2014).

Mechanism of Action

Target of Action

5-(Nonyloxy)tryptamine, also known as 5-Nonyloxytryptamine, is a tryptamine derivative that acts as a selective agonist at the 5-HT1B receptor . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is known to play a key role in various physiological and neurological processes.

Mode of Action

This compound interacts with its target, the 5-HT1B receptor, by mimicking the effects of serotonin. It has a high binding affinity of 1.0 nM for the 5-HT1B receptor, and around 300-fold selectivity over the related 5-HT1A receptor . This means that it binds to the 5-HT1B receptor with high specificity and triggers a response similar to that of serotonin.

Result of Action

This compound has been found to have several effects at the cellular level. It is known to enhance neurite outgrowth of cultured primary neurons, protect neurons from oxidative stress, enhance Schwann cell proliferation, reduce migration of astrocytes, and enhance myelination in vitro . Additionally, it has been found to have antiproliferative and cytotoxic effects on breast cancer cell lines .

Future Directions

The future directions of research on 5-(Nonyloxy)tryptamine could involve further studies on its function and modulation . Given its role as a selective agonist at the 5-HT1B receptor, it could be of interest in the study and treatment of disorders related to serotonin signaling .

properties

IUPAC Name

2-(5-nonoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19/h9-10,14-15,21H,2-8,11-13,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSMSRREJYOGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058653
Record name 5-Nonyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157798-12-4
Record name 5-(Nonyloxy)tryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157798-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Nonyloxy)tryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157798124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nonyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Nonyloxy)tryptamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV6CHD9VPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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